4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S and a molecular weight of 250.2 g/mol . This compound is primarily used in proteomics research and is known for its stability under standard conditions . It is a solid at room temperature and has a predicted boiling point of approximately 391.5°C .
Preparation Methods
The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is used in similar coupling reactions and has comparable reactivity.
Trifluoromethanesulfonamide: Known for its use in various organic reactions, it shares the trifluoromethyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties, making it particularly useful in proteomics research and organic synthesis.
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXBOLPJMMDEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.